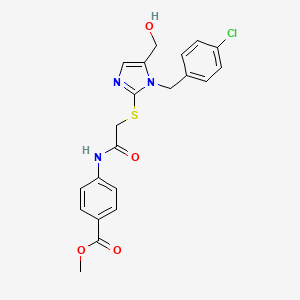

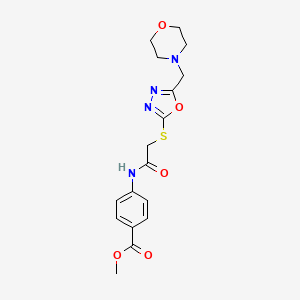

1-(4-丁氧基苯基)-3-((1-甲基哌啶-4-基)甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

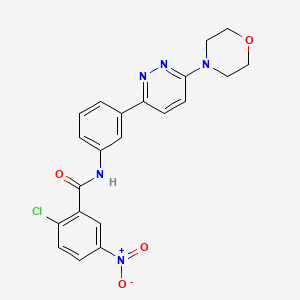

The compound 1-(4-Butoxyphenyl)-3-((1-methylpiperidin-4-yl)methyl)urea is a derivative of diaryl ureas, which are significant in medicinal chemistry due to their potential biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insight into the general class of diaryl urea derivatives and their interactions with biological systems.

Synthesis Analysis

The synthesis of diaryl urea derivatives typically involves the reaction of an aryl isocyanate with an amine. In the context of the provided data, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was achieved through computer-aided design and was evaluated for antiproliferative activity against various cancer cell lines . This suggests that a similar approach could be used to synthesize the compound , with the appropriate substitutions to achieve the butoxy and methylpiperidinylmethyl groups.

Molecular Structure Analysis

The molecular structure of diaryl ureas is characterized by the presence of two aryl groups attached to a urea moiety. The specific interactions and electronic distribution within the molecule can significantly affect its biological activity. The paper on urea interactions with nucleic acids provides insights into how urea derivatives interact with biological macromolecules, which could be relevant for understanding the molecular structure and activity of 1-(4-Butoxyphenyl)-3-((1-methylpiperidin-4-yl)methyl)urea .

Chemical Reactions Analysis

Diaryl ureas can participate in various chemical reactions, primarily due to their functional groups. The urea moiety can form hydrogen bonds, which is crucial for its interaction with biological targets. The provided papers do not detail specific reactions for the compound , but the general behavior of urea derivatives in biological systems is discussed, such as their destabilizing effects on nucleic acid helices .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aryl rings. The antiproliferative activity of the synthesized compounds in the first paper suggests that these properties are conducive to cellular uptake and interaction with biological targets . The second paper discusses the interaction of urea with nucleic acid functional groups, which could be extrapolated to understand the solvation and interaction properties of diaryl ureas with biological molecules .

科学研究应用

可溶环氧合酶抑制剂

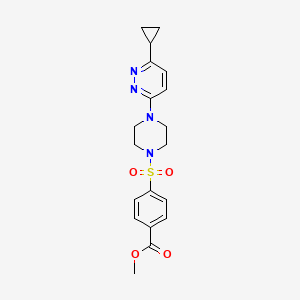

可溶环氧合酶 (sEH) 抑制剂的研究,例如 1-(1-丙酰哌啶-4-基)-3-(4-(三氟甲氧基)苯基)脲 (TPPU),展示了了解这些化合物的代谢对于其在调节炎症、高血压、神经性疼痛和神经变性中的安全有效应用的重要性。该研究确定了 TPPU 的四种代谢物,重点介绍了代谢途径和代谢物形成中的物种差异,这对于将临床前药代动力学转化为人类并推进 sEH 抑制剂的临床开发至关重要 (Wan 等,2019)。

通过环糊精络合形成的分子装置

对芪类衍生物的环糊精络合及其自组装成分子装置的研究证明了使用此类化合物开发新型分子技术的前景。该研究探讨了这些复合物如何作为分子开关发挥作用,为开发高级分子系统奠定了基础 (Lock 等,2004)。

药代动力学参数和对炎性疼痛的影响

1-芳基-3-(1-酰基哌啶-4-基)脲抑制剂的合成和评估提供了对其作为人和鼠类 sEH 抑制剂的构效关系的见解。这些化合物在药代动力学参数方面显示出比先前报道的抑制剂有显着改善。值得注意的是,一种化合物在减轻体内模型中的痛觉过敏方面显示出比吗啡高 1000 倍的效力,突出了这些抑制剂在控制炎性疼痛中的治疗潜力 (Rose 等,2010)。

属性

IUPAC Name |

1-(4-butoxyphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2/c1-3-4-13-23-17-7-5-16(6-8-17)20-18(22)19-14-15-9-11-21(2)12-10-15/h5-8,15H,3-4,9-14H2,1-2H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYIJSXEKFKBBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Butoxyphenyl)-3-((1-methylpiperidin-4-yl)methyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-](/img/structure/B2524702.png)

![2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane](/img/structure/B2524704.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2524711.png)

![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2524713.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2524716.png)